molecular formula C11H18ClN3O2S B15538171 n-(3-((3-Chloropyridin-4-yl)amino)propyl)-N-ethylmethanesulfonamide

n-(3-((3-Chloropyridin-4-yl)amino)propyl)-N-ethylmethanesulfonamide

Cat. No.: B15538171
M. Wt: 291.80 g/mol
InChI Key: MXOQFVUAFURUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(3-((3-Chloropyridin-4-yl)amino)propyl)-N-ethylmethanesulfonamide is a sulfonamide derivative featuring a 3-chloropyridin-4-yl group linked via a propylamino chain to an N-ethylmethanesulfonamide moiety (Fig. 1). Sulfonamides are historically significant in drug development, often exhibiting antimicrobial, diuretic, or enzyme-inhibitory activities. The chloropyridine moiety may confer selectivity toward biological targets, such as kinases or receptors, while the sulfonamide group enhances solubility and binding interactions .

Properties

Molecular Formula

C11H18ClN3O2S

Molecular Weight

291.80 g/mol

IUPAC Name

N-[3-[(3-chloropyridin-4-yl)amino]propyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C11H18ClN3O2S/c1-3-15(18(2,16)17)8-4-6-14-11-5-7-13-9-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,13,14)

InChI Key

MXOQFVUAFURUQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1=C(C=NC=C1)Cl)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of molecules:

Sulfonamide Derivatives: Compared to N-ethylmethanesulfonamide analogs, the addition of the 3-chloropyridin-4-yl-propylamino group likely enhances target specificity. For instance, simpler sulfonamides like acetazolamide lack aromatic systems, reducing their affinity for hydrophobic binding pockets .

Chloropyridine-Containing Compounds :

  • 3-Chloro-N-phenyl-phthalimide () features a chlorinated aromatic system but employs a phthalimide core instead of a sulfonamide. This phthalimide derivative is utilized in polymer synthesis due to its thermal stability, whereas the target compound’s sulfonamide group may prioritize solubility and bioactivity .

Propylamino-Linked Compounds: Perfluorinated compounds like N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride () use a propylamino linker but incorporate fluorinated chains for surfactant applications. The absence of fluorination in the target compound suggests reduced environmental persistence and different industrial or pharmacological roles .

Research Findings and Discussion

  • Physicochemical Properties :
    The target compound’s sulfonamide group likely improves aqueous solubility compared to hydrophobic phthalimide derivatives (e.g., ). Its logP (~2.5, estimated) suggests moderate membrane permeability, advantageous for drug delivery .

  • However, unlike SCH530348 (), which employs a bulky indole-benzamide scaffold for receptor antagonism, the target’s smaller size may limit steric interactions but enhance metabolic stability .

Q & A

Q. What are the common synthetic routes for preparing N-(3-((3-Chloropyridin-4-yl)amino)propyl)-N-ethylmethanesulfonamide?

Methodological Answer: The primary synthesis involves reacting a sulfonyl chloride derivative with a substituted amine. For example:

  • Step 1: React 3-chloro-4-aminopyridine with 3-bromopropylamine to form the intermediate 3-((3-chloropyridin-4-yl)amino)propylamine.
  • Step 2: Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. Table 1: Example Reaction Conditions

ReactantsSolventTemperatureYieldReference
Methanesulfonyl chloride + amine intermediateDMF25°C65–75%
Alternative: N-methylpyrrolidone (NMP)NMP80°C70–85%

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • FTIR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • NMR:
    • ¹H NMR: Peaks for ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet), pyridinyl protons (δ 8.2–8.6 ppm), and propyl chain (δ 1.6–2.1 ppm) .
    • ¹³C NMR: Methanesulfonyl carbon (~40 ppm), pyridinyl carbons (~120–150 ppm) .
  • Mass Spectrometry: High-resolution MS to confirm molecular ion ([M+H]⁺ expected for C₁₁H₁₇ClN₃O₂S) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using spectrophotometric assays .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, NMP) vs. dichloromethane; higher temperatures (80°C in NMP) may enhance reaction kinetics .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Impurity Control: Monitor by HPLC (C18 column, acetonitrile/water gradient) to detect side products like unreacted amine or over-sulfonylated species .

Q. What strategies are effective in analyzing and resolving contradictory biological activity data?

Methodological Answer:

  • Replicate Studies: Ensure consistent compound purity (≥95% by HPLC) and solvent/DMSO stock preparation .
  • Orthogonal Assays: Combine enzymatic inhibition (e.g., carbonic anhydrase) with cell-based viability assays to confirm target specificity .
  • Structural Confirmation: Re-analyze NMR to rule out isomerization (e.g., chloropyridinyl regioisomers) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Modify Substituents:
    • Pyridinyl Ring: Introduce electron-withdrawing groups (e.g., CF₃ at position 4) to enhance electrophilicity .
    • Sulfonamide Chain: Vary alkyl chain length (propyl vs. butyl) to assess flexibility .
  • Biological Testing: Compare IC₅₀ values across derivatives in enzyme inhibition assays .

Q. Table 2: Example SAR Modifications

DerivativePyridinyl ModificationBiological Activity (IC₅₀)Reference
Parent Compound3-Chloro10 µM (Carbonic Anhydrase)
CF₃-substituted analog4-Trifluoromethyl2.5 µM

Q. What advanced techniques are used to assess purity and detect impurities?

Methodological Answer:

  • LC-MS/MS: Identify trace impurities (e.g., dechlorinated byproducts) with MRM (multiple reaction monitoring) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., propylamino chain conformation) .
  • Thermogravimetric Analysis (TGA): Detect residual solvents or hydrate formation .

Q. How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design: Synthesize phosphate or acetylated derivatives for improved bioavailability .
  • Surfactant Screening: Test polysorbate-80 or PEG-based surfactants in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.